molecular formula C9H19N5O3 B14673062 Guanidine, 2-nitro-1-nitroso-1-octyl- CAS No. 35799-08-7

Guanidine, 2-nitro-1-nitroso-1-octyl-

Cat. No.: B14673062
CAS No.: 35799-08-7
M. Wt: 245.28 g/mol
InChI Key: AOZCQGYQFGAKBG-UHFFFAOYSA-N
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Description

Guanidine, 2-nitro-1-nitroso-1-octyl- is a derivative of guanidine, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This particular derivative is characterized by the presence of nitro and nitroso groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 2-nitro-1-nitroso-1-octyl- typically involves the reaction of octylamine with nitroguanidine under specific conditions. The process begins with the nitration of guanidine to form nitroguanidine, which is then reacted with octylamine in the presence of a nitrosating agent to yield the desired compound .

Industrial Production Methods

Industrial production of guanidine derivatives often employs large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 2-nitro-1-nitroso-1-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include amino derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Guanidine, 2-nitro-1-nitroso-1-octyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, 2-nitro-1-nitroso-1-octyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroguanidine derivatives such as:

  • Clothianidin
  • Dinotefuran
  • Imidacloprid
  • Thiamethoxam

Uniqueness

Guanidine, 2-nitro-1-nitroso-1-octyl- is unique due to its specific combination of nitro and nitroso groups, which confer distinct reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins or other biomolecules is desired .

Properties

CAS No.

35799-08-7

Molecular Formula

C9H19N5O3

Molecular Weight

245.28 g/mol

IUPAC Name

2-nitro-1-nitroso-1-octylguanidine

InChI

InChI=1S/C9H19N5O3/c1-2-3-4-5-6-7-8-13(12-15)9(10)11-14(16)17/h2-8H2,1H3,(H2,10,11)

InChI Key

AOZCQGYQFGAKBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C(=N[N+](=O)[O-])N)N=O

Origin of Product

United States

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